1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Description
1-(4-Chloro-3-fluorophenyl)-2-phenylethanone is a substituted acetophenone derivative featuring a 4-chloro-3-fluorophenyl group attached to the ketone moiety and a phenyl group at the adjacent carbon. Its synthesis typically involves halogenated precursors and nucleophilic substitution reactions under controlled conditions .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-12-7-6-11(9-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETGOFXNIJXWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257595 | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-23-9 | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
Halogenation Strategies
Post-acylation halogenation is critical for introducing chlorine at the meta position. US8946479B2 details a two-step process:
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Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride to form 1-(4-fluorophenyl)-2-phenylethanone.
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Chlorination using sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) under controlled conditions.
The patent reports an 85.9% yield for 2-chloro-1-(4-fluorophenyl)-2-phenylethanone after purification via sodium bicarbonate washes and solvent distillation.
Purification and Characterization
Workup Procedures
Post-reaction workup typically involves:
Analytical Data
While spectral data for this compound are unavailable, analogous compounds exhibit characteristic signals:
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¹H NMR : Aromatic protons appear as multiplet clusters at δ 7.1–7.7 ppm, with ketone carbonyls absent due to rapid relaxation.
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¹³C NMR : Carbonyl carbons resonate near δ 195–205 ppm, with halogenated aromatic carbons between δ 115–135 ppm.
Challenges and Optimization Opportunities
Regioselectivity Issues
The simultaneous presence of chloro and fluoro substituents complicates regiochemical control. Computational modeling (e.g., DFT calculations) could predict preferential substitution sites, guiding experimental designs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 4-chloro-3-fluorobenzoic acid.
Reduction: Formation of 1-(4-chloro-3-fluorophenyl)-2-phenylethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Chloro-3-fluorophenyl)-2-phenylethanone is explored as an intermediate in drug synthesis due to its biological activity. Notable applications include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting cell membrane integrity and inhibiting nucleic acid synthesis, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. It acts by modulating cell cycle regulators and apoptotic pathways, suggesting potential therapeutic applications in oncology.
The compound's ability to interact with biological targets enhances its relevance in pharmacology:
- Electrophilic Nature : As an electrophile, it can react with nucleophilic sites in proteins and nucleic acids, leading to enzyme inhibition or disruption of cellular processes.
- Mechanistic Insights : The interaction studies reveal that it can bind to specific enzymes or receptors, altering their activity and contributing to various biological effects.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications such as:
- Synthesis of Dyes and Pigments : The compound serves as a precursor in the manufacture of various dyes due to its stable chemical structure.
- Development of Specialty Chemicals : Its reactivity allows for the creation of complex organic molecules used in different industrial processes.
Case Studies
Several case studies have explored the efficacy of this compound:
- Antimicrobial Efficacy Study : Research demonstrated that concentrations as low as 50 µg/mL effectively inhibited bacterial growth, showcasing its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Line Study : In vitro assays indicated that treatment with this compound resulted in a significant reduction in cell viability among human cancer cell lines, suggesting its potential role as an anticancer therapeutic agent.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to altered cellular processes. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards certain targets, influencing its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
1-(3-Chlorophenyl)-2-phenylethanone (CAS 62482-45-5)
- Structure : Chlorine at the meta-position of the phenyl ring.
- Properties : Reduced electron-withdrawing effect compared to the 4-chloro-3-fluoro derivative. The meta-chloro configuration lowers molecular symmetry, affecting crystallization behavior .
- Safety : Classified under UN GHS guidelines with specific first-aid measures for inhalation exposure .
1-(4-Chlorophenyl)-2-phenylethanone
- Structure : Chlorine at the para-position.
- Synthesis: Prepared via reactions with 2-bromo-1-(4-chlorophenyl)-2-phenylethanone in ethanol under nitrogen, yielding crystalline products refined using SHELX software .
- Applications: Intermediate in antifungal agents like 2-Chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, which shows activity against Candida spp. .
1-(4-Fluorophenyl)-2-phenylethanone
Functional Group Modifications
2-Chloro-2-(4-Chlorophenylsulfonyl)-1-phenylethanone
- Structure : Sulfonyl and chloro groups at C2 and C4 positions.
- Activity : Demonstrated antifungal efficacy against Candida via mechanisms likely involving sulfonyl group interactions with fungal enzymes .
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone (BIA 3-202)
Halogenated Derivatives
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2)
- Structure : Two chlorines at meta-positions and a trifluoromethyl group.
- Properties : Increased lipophilicity and thermal stability due to trifluoromethyl substitution, making it suitable for high-temperature reactions .
1-(4-Bromophenyl)-2-phenylethanone (CAS 2001-29-8)
Positional Isomers and Their Impacts
Notes:
- Melting Points: Hydroxy-substituted derivatives (e.g., 1-(2-hydroxyphenyl)-2-phenylethanone) exhibit lower melting points due to hydrogen bonding .
- Safety : Meta-chloro derivatives require stringent handling protocols compared to para-substituted analogs .
Biological Activity
1-(4-Chloro-3-fluorophenyl)-2-phenylethanone, an organic compound with the molecular formula C15H12ClFO, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a phenyl group and a ketone functional group, featuring both chloro and fluoro substituents on the aromatic ring, which significantly influence its reactivity and biological interactions.
- Molecular Weight : Approximately 248.68 g/mol
- Structure : The presence of both chloro and fluoro groups enhances the compound's reactivity compared to similar compounds, making it a subject of interest in various fields, including medicinal chemistry and materials science.
This compound exhibits notable biological activities, primarily through its interactions with various biological targets. Studies have shown that it can act as an inhibitor for specific enzymes, thereby influencing several metabolic pathways.
Interaction Studies
Research indicates that this compound interacts with key biological targets, including:
Case Study 1: Inhibition of SARS-CoV PLpro
In a study evaluating various derivatives of chloro-substituted compounds, this compound was noted for its significant inhibitory activity against SARS-CoV PLpro. The compound displayed an IC50 value indicating effective inhibition at low concentrations, suggesting its potential use in antiviral therapies .
Case Study 2: Structural Analysis and Biological Evaluation
A structural analysis involving the synthesis of related compounds revealed that the orientation of substituents on the aromatic ring plays a crucial role in biological activity. The alignment of the chloro and fluoro groups was found to enhance binding affinity to target enzymes, further supporting the compound's role in drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C15H12ClF | Similar structure; potential for different reactivity | Moderate inhibition of proteases |
| 4-Chloroacetophenone | C8H7ClO | Lacks fluorine; used in similar applications | Antimicrobial properties observed |
| 4-Fluorobenzophenone | C13H9FO | No chlorine; used in materials science | Limited biological activity reported |
The unique combination of chloro and fluoro substituents in this compound enhances its reactivity and biological activity compared to structurally similar compounds.
Research Findings
Recent studies have highlighted the compound's potential in drug development:
- Antiviral Applications : Its ability to inhibit viral proteases positions it as a candidate for further research into antiviral medications.
- Antimicrobial Potential : While specific antimicrobial data are sparse, initial findings suggest it may exhibit activity against certain bacterial strains.
Q & A
Q. What are the common synthetic routes for 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone in academic settings?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling. For example, derivatives like 1-(3-fluorophenyl)-2-phenylethanone are synthesized from substituted benzoic acids (e.g., 3-fluorobenzoic acid) using protocols involving acid chlorides and AlCl₃ catalysis. The crude product is purified via column chromatography (hexane/ethyl acetate, 7:3), yielding ~78% purity .
Key Steps:
Activation of benzoic acid to acid chloride.
Friedel-Crafts acylation with benzene derivatives.
Purification via silica gel chromatography.
Q. What spectroscopic and crystallographic techniques are used for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions and electronic environments. For example, the carbonyl group (C=O) typically resonates at ~200 ppm in ¹³C NMR.
- X-ray Crystallography: Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths and angles. Derivatives like 1-(naphthalen-2-yl)-2-phenylethanone have been structurally validated this way .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 248.06 for C₁₄H₁₀ClFO).
Advanced Research Questions
Q. How can computational methods like DFT optimize synthetic pathways or predict electronic properties?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates thermochemical properties, such as atomization energies (average error: 2.4 kcal/mol). Applications include:
Q. How do reaction conditions (solvent, catalyst) influence yield and purity?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophilic acylation. Non-polar solvents (hexane) improve selectivity in sterically hindered systems.
- Catalyst Optimization: AlCl₃ is standard for Friedel-Crafts, but FeCl₃ or ionic liquids reduce environmental toxicity. For example, AlCl₃ yields 78% for 1-(3-fluorophenyl)-2-phenylethanone, while FeCl₃ drops yields to ~60% .
- Temperature Control: Reactions at 0–5°C minimize side products like polyacylated derivatives.
Q. How can pharmacophore modeling guide biological activity studies?
Methodological Answer: Pharmacophore models (e.g., using DISCO or UNITY ) identify structural motifs critical for binding. For example:
- Aromatic ketones (e.g., 2-phenylethanone core) may target enzymes like glutathione peroxidase (GPX4) .
- Substituted phenyl groups (Cl/F) enhance lipophilicity and membrane permeability.
- Case Study: A pharmacophore for muscarinic M₃ antagonists identified 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone (pA₂ 6.67) as a potent lead .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Multi-Technique Validation: Combine NMR, X-ray, and IR to cross-verify functional groups. For example, conflicting NOESY signals can be resolved via X-ray-derived torsion angles .
- Dynamic NMR: Assess rotational barriers in flexible substituents (e.g., phenyl rings) to explain split peaks.
- High-Resolution Crystallography: SHELXL’s TWIN and HKLF5 commands handle twinned data common in halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
